

A Technical Guide to Aminoxy-PEG2-alcohol: Properties and Applications

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Compound of Interest

Compound Name: Aminoxy-PEG2-alcohol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoxy-PEG2-alcohol, also known as 2-(2-(aminoxy)ethoxy)ethan-1-ol, is a bifunctional hydrophilic linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a reactive aminoxy group, a flexible diethylene glycol (PEG2) spacer, and a terminal hydroxyl group. This unique combination of functionalities allows for the covalent attachment to molecules containing aldehyde or ketone groups via a stable oxime linkage, while the hydroxyl group provides a handle for further chemical modification. This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of **Aminoxy-PEG2-alcohol**, with a focus on its role in the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Properties

Aminoxy-PEG2-alcohol is a short, hydrophilic linker that is typically supplied as a colorless to pale yellow oil. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |
|--------------------|---|--------------|
| Chemical Name | 2-(2-(aminooxy)ethoxy)ethan-1-ol | [1] |
| Synonyms | O-[2-(2-Hydroxyethoxy)ethyl]hydroxylamine, Aminooxy-PEG2-OH | [1] |
| CAS Number | 185022-12-2 | [2] |
| Molecular Formula | C ₄ H ₁₁ NO ₃ | [2] |
| Molecular Weight | 121.14 g/mol | [1] |
| Appearance | Colorless to pale yellow oily matter | [1] |
| Purity | Typically ≥95% - 98% | [2][3] |
| Solubility | Soluble in water, DMSO, DMF | [4] |
| Storage Conditions | Long-term: -20°C, Short-term: 2-8°C | [2] |

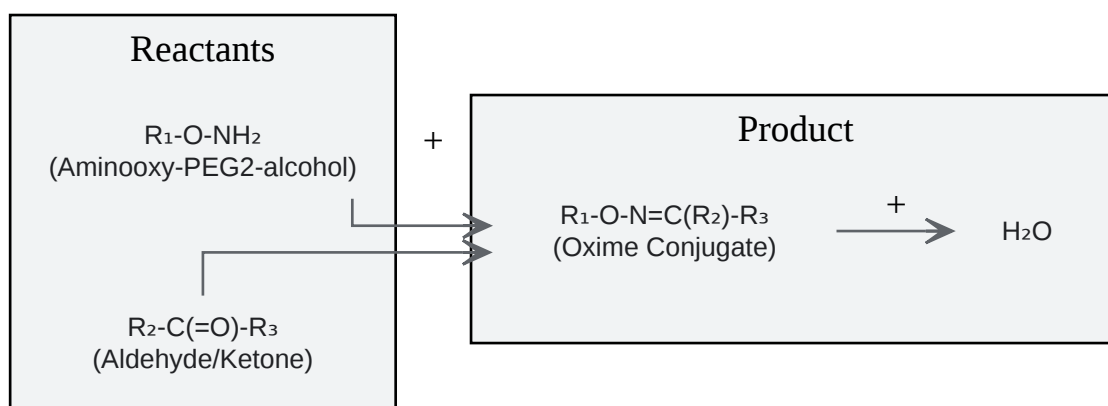
Reactivity and Stability

The primary utility of **Aminooxy-PEG2-alcohol** stems from the specific reactivity of its terminal aminooxy group. This nucleophilic moiety readily reacts with electrophilic carbonyl groups (aldehydes and ketones) to form a stable oxime bond.[5] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry due to its high chemoselectivity and the stability of the resulting conjugate under physiological conditions.[6]

The hydroxyl group at the other end of the PEG spacer provides a secondary point for chemical modification, allowing for the attachment of other molecules of interest.

Oxime Ligation

The formation of an oxime bond is the key reaction involving **Aminooxy-PEG2-alcohol**. The reaction proceeds as follows:



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Caption: General scheme of oxime ligation.

The rate of oxime formation is pH-dependent, with optimal conditions typically found in the range of pH 4-5.[6] However, the reaction can be effectively carried out at neutral pH (6.5-7.5) with the use of a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine).[7][8] The resulting oxime linkage is significantly more stable than imine and hydrazone bonds.[5]

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general framework for common procedures involving **Aminooxy-PEG2-alcohol**.

General Protocol for Oxime Ligation

This protocol describes a typical procedure for conjugating **Aminooxy-PEG2-alcohol** to a protein containing an aldehyde or ketone group.

Materials:

- Protein with a carbonyl group (aldehyde or ketone)
- **Aminooxy-PEG2-alcohol**
- Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

- Aniline (optional, as a catalyst)
- DMSO (for dissolving the linker)
- Desalting column

Procedure:

- Prepare the Linker Solution: Dissolve **Aminoxy-PEG2-alcohol** in a minimal amount of DMSO to prepare a stock solution (e.g., 100 mM).
- Prepare the Protein Solution: Dissolve the carbonyl-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
- Conjugation Reaction:
 - Add a 10- to 50-fold molar excess of the **Aminoxy-PEG2-alcohol** stock solution to the protein solution.
 - If using a catalyst, add aniline to a final concentration of 10-100 mM.
 - Incubate the reaction mixture at room temperature for 2-16 hours with gentle shaking.
- Purification: Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
- Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and purification of **Aminoxy-PEG2-alcohol** and its conjugates.

Instrumentation:

- HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

- Reversed-phase C18 column or a size-exclusion column (for protein conjugates).

General Reversed-Phase HPLC Method for **Aminoxy-PEG2-alcohol**:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
- Flow Rate: 1 mL/min
- Detection: Since **Aminoxy-PEG2-alcohol** lacks a strong chromophore, detection is best achieved with an ELSD or MS.[\[9\]](#)

General Size-Exclusion HPLC Method for Protein Conjugates:

- Mobile Phase: Isocratic elution with a buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.
- Flow Rate: 0.5-1.0 mL/min
- Detection: UV at 280 nm.

Characterization by ^1H -NMR

The structure of **Aminoxy-PEG2-alcohol** can be confirmed by proton Nuclear Magnetic Resonance (^1H -NMR) spectroscopy. While an experimental spectrum is not provided, the expected chemical shifts (in ppm) in a solvent like DMSO- d_6 would be approximately:

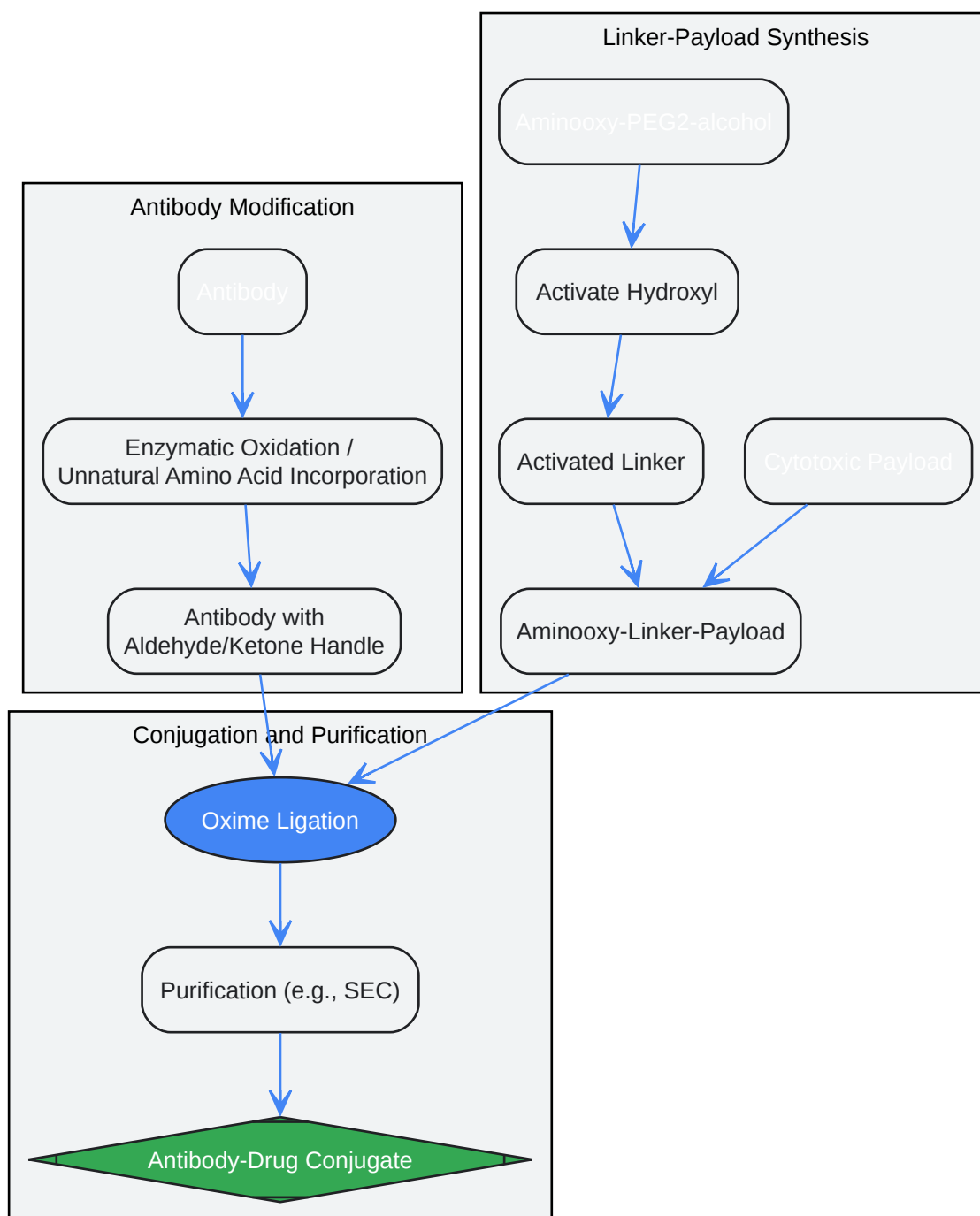
- $-\text{O}-\text{CH}_2-\text{CH}_2-\text{OH}$: ~3.4-3.6 ppm (multiplets)
- $-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-\text{NH}_2$: ~3.7-3.9 ppm (multiplets)
- $-\text{OH}$: ~4.5 ppm (broad singlet)
- $-\text{ONH}_2$: ~6.0-7.0 ppm (broad singlet)

Applications in Drug Development

Aminooxy-PEG2-alcohol serves as a versatile linker in the construction of complex biotherapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, **Aminooxy-PEG2-alcohol** can be used to attach a cytotoxic payload to an antibody.^[10] This requires the site-specific introduction of an aldehyde or ketone group onto the antibody, which can be achieved through enzymatic modification or the incorporation of unnatural amino acids.^[11] The subsequent ligation with an aminooxy-functionalized linker-payload construct results in a homogeneously conjugated ADC.

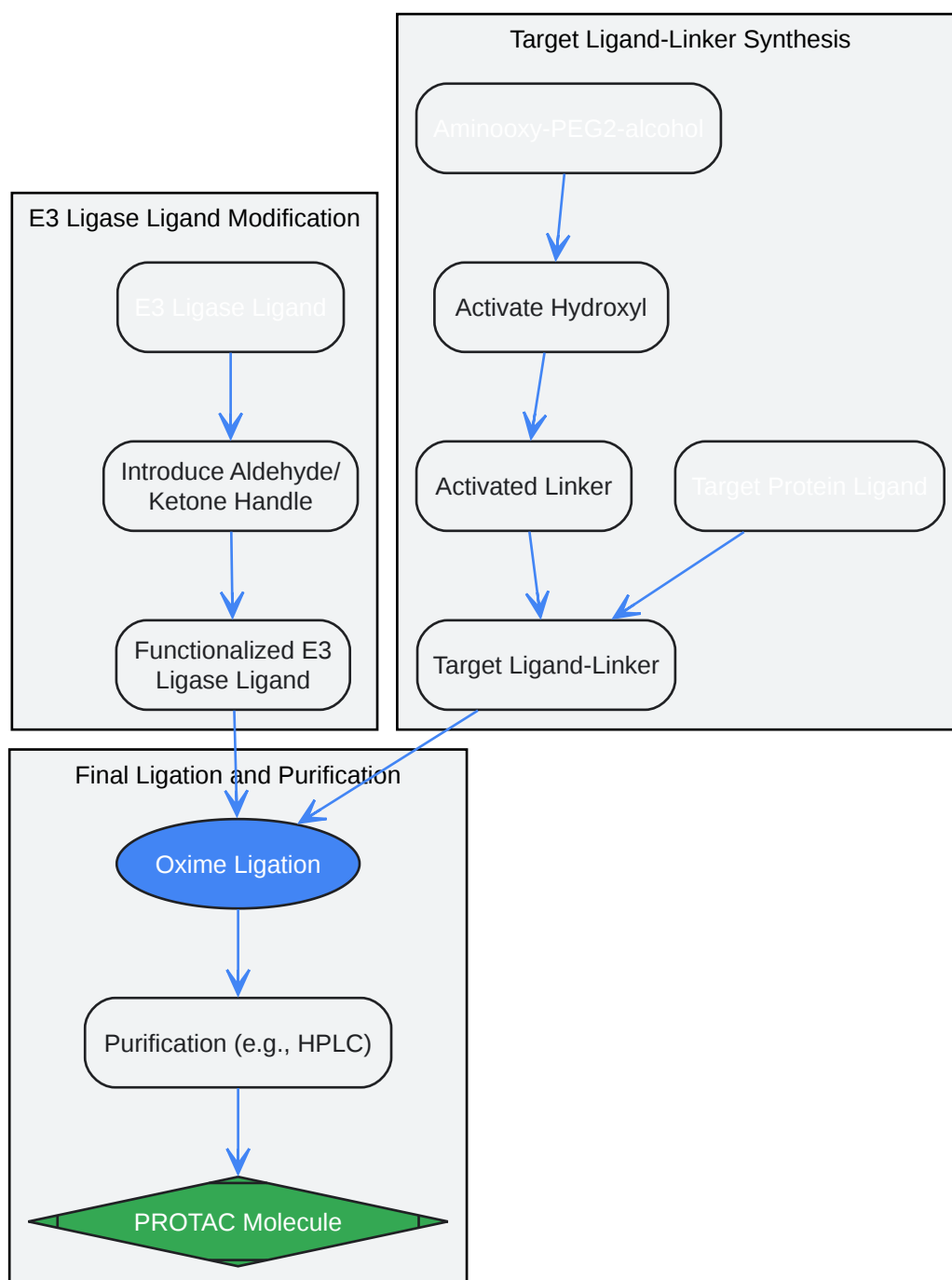


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Caption: Workflow for ADC synthesis using **Aminoxy-PEG2-alcohol**.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[12] PEG linkers, including **Aminoxy-PEG2-alcohol**, are frequently used to connect the target-binding ligand and the E3 ligase ligand.[13] The hydrophilic and flexible nature of the PEG spacer can improve the solubility and cell permeability of the PROTAC, and the linker length is a critical parameter for optimal ternary complex formation.



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Caption: Workflow for PROTAC synthesis using **Aminoxy-PEG2-alcohol**.

Conclusion

Aminoxy-PEG2-alcohol is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, predictable reactivity, and the stability of the resulting oxime bond make it an ideal linker for the construction of sophisticated biomolecules. The hydrophilic PEG spacer enhances the physicochemical properties of the final conjugate, often leading to improved solubility and pharmacokinetic profiles. As the demand for precisely engineered biotherapeutics continues to grow, the utility of bifunctional linkers like **Aminoxy-PEG2-alcohol** is set to expand, enabling the development of next-generation ADCs, PROTACs, and other targeted therapies.

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References

- 1. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoxy-PEG2-alcohol, 185022-12-2 | BroadPharm [broadpharm.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 5. Aminoxy PEG, Aminoxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 6. Oxime ligation in acetic acid: efficient synthesis of aminoxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
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